molecular formula C8H14N2OS B3022504 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride CAS No. 921146-02-3

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

Cat. No.: B3022504
CAS No.: 921146-02-3
M. Wt: 186.28
InChI Key: REXJGWBGXZDNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride is a compound that features a thiazole ring, which is a versatile and widely used heterocyclic moiety in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Scientific Research Applications

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride has several scientific research applications:

Future Directions

Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity . They have shown anticancer, anti-inflammatory, anti-HIV, antiviral, anticonvulsant, antihypertensive, and other activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry.

Preparation Methods

The synthesis of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride can be achieved through a multicomponent reaction. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate aldehyde and a secondary amine in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out in glycerol at elevated temperatures (70-80°C) for about an hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent.

    Abafungin: An antifungal agent.

    Ritonavir: An antiretroviral drug.

    Bleomycin: An antineoplastic agent.

    Tiazofurin: An antineoplastic agent.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXJGWBGXZDNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
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1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

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